molecular formula C5H10OS B6164139 (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans CAS No. 2680534-22-7

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans

Cat. No. B6164139
CAS RN: 2680534-22-7
M. Wt: 118.2
InChI Key:
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Description

(1R,3R)-3-(Methylsulfanyl)cyclobutan-1-ol, trans (MSCB) is a cyclic alcohol compound composed of a cyclobutane ring with a methylsulfanyl substituent at the 3 position. This compound has a variety of applications in the field of scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. MSCB is a useful compound due to its unique properties, including high stability and low toxicity.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is not fully understood. However, it is believed that the methylsulfanyl substituent on the 3 position of the cyclobutane ring is responsible for the reactivity of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans. The methylsulfanyl group is believed to increase the reactivity of the cyclobutane ring by increasing the electron density of the ring. This increased electron density is then believed to facilitate the reaction of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans are not fully understood. However, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has been shown to have a variety of effects on enzymes. In particular, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has been shown to inhibit the activity of several enzymes, including the enzyme cyclooxygenase-2. In addition, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has been shown to have an inhibitory effect on the production of prostaglandins, which are important mediators of inflammation.

Advantages and Limitations for Lab Experiments

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is a useful compound for laboratory experiments due to its high stability and low toxicity. In addition, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is relatively easy to synthesize in a laboratory setting using the methods described above. However, there are some limitations to using (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans in laboratory experiments. For example, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans is not very reactive, which can limit its use in certain reactions.

Future Directions

There are a variety of potential future directions for research on (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans. For example, further research could be conducted to better understand the mechanism of action of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans and its effects on enzymes. In addition, further research could be conducted to explore the potential applications of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans in medicinal chemistry. Finally, further research could be conducted to explore the potential uses of (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans in the synthesis of other compounds.

Synthesis Methods

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Barton-McCombie deoxygenation reaction. The Wittig reaction is a chemical reaction used to form an alkene from an aldehyde or ketone, while the Horner-Wadsworth-Emmons reaction is a chemical reaction used to form an alkene from an acid chloride. The Barton-McCombie deoxygenation reaction is a chemical reaction used to deoxygenate an alcohol to form a hydrocarbon. Each of these methods can be used to synthesize (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans in a laboratory setting.

Scientific Research Applications

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has a variety of applications in scientific research. It has been used as a model compound for studying the reaction mechanisms of cyclic alcohols, as well as for studying the effects of substituents on the reactivity of cyclic alcohols. (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has also been used as a starting material for the synthesis of other compounds, such as cyclic amines, cyclic sulfones, and cyclic sulfonamides. In addition, (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans has been used as a model compound for studying the effects of cyclic alcohols on the activity of enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Methylsulfanyl lithium", "Borane dimethyl sulfide complex", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Cyclobutanone is treated with methylsulfanyl lithium to form the corresponding enolate.", "Step 2: The enolate is then reacted with borane dimethyl sulfide complex to form the corresponding boronate ester.", "Step 3: The boronate ester is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the corresponding alcohol.", "Step 4: The alcohol is then reduced with sodium borohydride in the presence of acetic acid to form the desired (1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans.", "Step 5: The product is purified by recrystallization from methanol." ] }

CAS RN

2680534-22-7

Product Name

(1r,3r)-3-(methylsulfanyl)cyclobutan-1-ol, trans

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

95

Origin of Product

United States

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